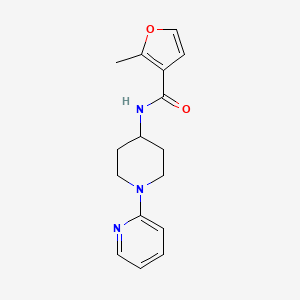
N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKC is involved in various cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of PKC by N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide has been studied extensively in scientific research for its potential applications in the treatment of cancer, inflammation, and other diseases.
Wirkmechanismus
N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide inhibits the activity of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are involved in cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide by N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide have been extensively studied in scientific research. It has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide in lab experiments is its potency and selectivity for N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide inhibition. This makes it a useful tool for studying the role of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide in cellular processes. However, one of the limitations of using N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide is its potential toxicity and side effects. Careful consideration should be given to the dosage and administration of the compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide. One potential direction is the development of more potent and selective inhibitors of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide for use in the treatment of cancer, inflammation, and other diseases. Another potential direction is the study of the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential toxicity and side effects should be further studied to ensure its safety for use in clinical settings.
Synthesemethoden
The synthesis of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide involves the reaction of 1-bromo-2-(pyridin-2-yl)piperidine with cyclobutanecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Wissenschaftliche Forschungsanwendungen
N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide has been extensively studied in scientific research for its potential applications in the treatment of cancer, inflammation, and other diseases. The inhibition of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide by N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(12-4-3-5-12)17-13-7-10-18(11-8-13)14-6-1-2-9-16-14/h1-2,6,9,12-13H,3-5,7-8,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZIBULIHUBWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)

![N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510690.png)
![N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)



![1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7510714.png)
![Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7510717.png)
![N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7510725.png)

![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7510742.png)
